methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)-beta-alaninate
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Overview
Description
Methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)-beta-alaninate is a complex organic compound that features a fluorinated aromatic ring, a pyrrolidine moiety, and a beta-alanine ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)-beta-alaninate typically involves multi-step organic synthesis. One common approach is to start with the fluorinated aromatic amine, which undergoes acylation with pyrrolidine-1-carbonyl chloride to form the intermediate. This intermediate is then coupled with beta-alanine methyl ester under appropriate conditions to yield the final product. The reactions are usually carried out under inert atmosphere with anhydrous solvents to prevent moisture-sensitive reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.
Chemical Reactions Analysis
Types of Reactions
Methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogenation catalysts, which may reduce the carbonyl groups to alcohols.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or other strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide in methanol, sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure may allow it to interact with specific biological targets, making it useful in the study of enzyme inhibition or receptor binding.
Industry: The compound may be used in the development of new materials with specific properties, such as fluorinated polymers or advanced coatings.
Mechanism of Action
The mechanism of action of methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)-beta-alaninate would depend on its specific biological target. Generally, the compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The fluorine atom and the pyrrolidine moiety may enhance binding affinity and specificity, while the beta-alanine ester may facilitate cellular uptake or metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Methyl N-({5-chloro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)-beta-alaninate: Similar structure but with a chlorine atom instead of fluorine.
Methyl N-({5-fluoro-2-[(morpholin-1-ylcarbonyl)amino]phenyl}carbonyl)-beta-alaninate: Similar structure but with a morpholine moiety instead of pyrrolidine.
Methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)-glycinate: Similar structure but with glycine instead of beta-alanine.
Uniqueness
The uniqueness of methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)-beta-alaninate lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the pyrrolidine moiety can provide specific interactions with biological targets.
Biological Activity
Methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)-beta-alaninate (CAS Number: 1246068-93-8) is a synthetic compound that has garnered interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C16H20FN3O4, with a molecular weight of 337.35 g/mol. The compound features a fluorinated phenyl ring and a pyrrolidine moiety, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₀FN₃O₄ |
Molecular Weight | 337.35 g/mol |
CAS Number | 1246068-93-8 |
Chemical Structure | Structure |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures can inhibit specific enzymes involved in cellular signaling pathways, potentially leading to altered cell proliferation and apoptosis.
- Interaction with G Protein-Coupled Receptors (GPCRs) : The presence of the pyrrolidine moiety may facilitate binding to GPCRs, which are critical in mediating various physiological responses, including neurotransmission and immune response modulation .
- Antimicrobial Properties : Preliminary data indicate that derivatives of similar compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess antimicrobial properties .
Antibacterial Activity
Research has demonstrated that compounds structurally related to this compound exhibit significant antibacterial effects. For instance, derivatives have shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Case Studies
- In Vitro Studies : In a study examining the antibacterial properties of various pyrrolidine derivatives, methyl N-{5-fluoro...}-beta-alaninate was tested alongside other analogs. Results indicated a notable reduction in bacterial growth at specific concentrations, highlighting its potential as an antibacterial agent.
- Cell Line Studies : In cancer research, compounds with similar structural motifs have been evaluated for their effects on cancer cell lines. These studies often report induction of apoptosis and inhibition of tumor growth, suggesting that methyl N-{5-fluoro...}-beta-alaninate could have anticancer properties as well.
Properties
Molecular Formula |
C16H20FN3O4 |
---|---|
Molecular Weight |
337.35 g/mol |
IUPAC Name |
methyl 3-[[5-fluoro-2-(pyrrolidine-1-carbonylamino)benzoyl]amino]propanoate |
InChI |
InChI=1S/C16H20FN3O4/c1-24-14(21)6-7-18-15(22)12-10-11(17)4-5-13(12)19-16(23)20-8-2-3-9-20/h4-5,10H,2-3,6-9H2,1H3,(H,18,22)(H,19,23) |
InChI Key |
XPYGWPSLIRAIHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=C(C=CC(=C1)F)NC(=O)N2CCCC2 |
Origin of Product |
United States |
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